

Application Note: High-Resolution Intracellular pH Imaging Using Pyranine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,6,8-Pyrenetetrasulfonic acid*

Cat. No.: *B1212526*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranine, also known as 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), is a highly versatile and sensitive fluorescent indicator for measuring intracellular pH (pHi). Its hydrophilic nature ensures it remains in the cytosol, providing accurate measurements of the cytoplasmic pH environment.^{[1][2]} Pyranine offers significant advantages over other fluorescent pH indicators, such as BCECF, including a greater dynamic range, improved retention within the cell, and reduced phototoxicity, making it an ideal probe for live-cell imaging studies.^{[1][2]} This application note provides detailed protocols for loading pyranine into cells, performing ratiometric fluorescence imaging to determine pHi, and constructing a calibration curve for accurate pH quantification.

Pyranine's fluorescence is pH-dependent, with its excitation spectrum showing a distinct shift with changes in proton concentration. It exhibits an isosbestic point around 415 nm, where the fluorescence is pH-independent, and two pH-sensitive peaks at approximately 405 nm and 450-465 nm.^{[3][4]} The ratio of the fluorescence intensities at the pH-sensitive and pH-insensitive (or the other pH-sensitive) wavelengths allows for a ratiometric measurement of pHi, which corrects for variations in dye concentration, cell path length, and instrument settings.

Key Applications

- Monitoring of cytosolic pH changes in response to stimuli.

- Studying the activity of ion transporters and channels.
- Assessing cellular metabolic states.
- Investigating the mechanisms of drug action and toxicity.
- Analyzing pH in endocytic organelles.[\[3\]](#)

Data Presentation

Parameter	Value	Reference
Excitation Wavelengths (pH-sensitive)	450 nm / 465 nm	[3]
Excitation Wavelength (pH-insensitive/isosbestic)	405 nm / 415 nm	[3]
Emission Wavelength	~510 nm	[4]
pKa (in situ)	~7.82	
Loading Concentration (Hypotonic Shock)	20 mM	[1]
Loading Time (Hypotonic Shock)	4 minutes	[1]
Calibration Ionophore	Nigericin	
Nigericin Concentration for Calibration	5-10 μ M	[5]

Experimental Protocols

I. Cell Preparation

- Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.
- Culture cells to the desired confluence (typically 70-90%) in their standard growth medium.

- On the day of the experiment, replace the culture medium with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

II. Pyranine Loading

Due to its hydrophilic nature, pyranine requires a method to facilitate its entry into the cytosol. Below are three common loading protocols. The optimal method may vary depending on the cell type.

This method is broadly applicable to many cell types.[\[1\]](#)[\[2\]](#)

- Prepare a 50% hypotonic loading buffer containing 20 mM pyranine. To do this, mix your isotonic imaging buffer and sterile deionized water in a 1:1 ratio and then dissolve the pyranine.
- Wash the cells once with the isotonic imaging buffer.
- Remove the isotonic buffer and add the hypotonic pyranine solution to the cells.
- Incubate for 4 minutes at room temperature.[\[1\]](#)
- Remove the hypotonic solution and replace it with an isotonic imaging buffer containing 20 mM pyranine for 5 minutes.[\[1\]](#)
- Wash the cells three times with the isotonic imaging buffer to remove extracellular pyranine.
- Allow the cells to recover for at least 15 minutes at 37°C before imaging.[\[1\]](#)

This mechanical loading method is suitable for adherent cells.

- Prepare a solution of pyranine (e.g., 1-5 mg/mL) in phosphate-buffered saline (PBS).
- Wash the cells grown on a coverslip twice with PBS.
- Place the coverslip in a small volume of the pyranine solution.
- Gently scrape the cell monolayer with a sterile needle or a rubber policeman to create transient pores in the cell membrane.

- Incubate for 1-3 minutes to allow the dye to enter the cells.
- Wash the cells three to five times with fresh imaging buffer to remove the extracellular dye and cell debris.
- Allow the cells to recover for 30-60 minutes before imaging.

This method is applicable to cells expressing the P2X7 receptor, such as macrophages.[\[2\]](#)

- Prepare a loading buffer containing pyranine (e.g., 5 mM) in a low-divalent cation saline solution.
- Wash the cells with the loading buffer without pyranine or ATP.
- Add the pyranine-containing loading buffer to the cells.
- Stimulate the P2X7 receptor by adding ATP to a final concentration of 1-5 mM.
- Incubate for 5-15 minutes at 37°C.
- Wash the cells three times with the imaging buffer to remove extracellular pyranine and ATP.
- Allow the cells to recover for at least 30 minutes before imaging.

III. Ratiometric Imaging

- Place the dish or coverslip with pyranine-loaded cells on the stage of a fluorescence microscope equipped with a filter wheel or a monochromator for excitation wavelength selection and a sensitive camera.
- Sequentially excite the cells at the two chosen wavelengths (e.g., 450 nm and 405 nm) and collect the emission at ~510 nm.[\[3\]](#)
- Acquire images at both excitation wavelengths. It is crucial to minimize the time between the two acquisitions to avoid artifacts from cell movement or pH fluctuations.
- Record a background image (from a cell-free region) for each excitation wavelength to subtract background fluorescence.

IV. Intracellular pH Calibration

To convert the fluorescence intensity ratios to absolute pH values, a calibration curve must be generated for each experiment. This is achieved by equilibrating the intracellular and extracellular pH using the K⁺/H⁺ ionophore nigericin.[\[5\]](#)

- Prepare a set of high-potassium calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). A typical high-potassium buffer contains approximately 130-140 mM KCl, with other components like NaCl, MgCl₂, and a suitable pH buffer (e.g., MES for acidic pH, HEPES for neutral pH, and Trizma for alkaline pH).
- Add nigericin (5-10 μM final concentration) to each calibration buffer immediately before use. [\[5\]](#)
- After acquiring experimental images, perfuse the cells with the first calibration buffer (e.g., pH 7.5) containing nigericin.
- Incubate for 5-10 minutes to allow the pH_i to equilibrate with the extracellular pH.[\[5\]](#)
- Acquire ratiometric images as described in section III.
- Repeat steps 3-5 for each of the remaining calibration buffers, covering a range of pH values.
- Data Analysis: a. Subtract the background fluorescence from each image. b. For each cell or region of interest (ROI), calculate the ratio of the fluorescence intensities (e.g., F450 / F405). c. Plot the mean ratio values against the corresponding pH of the calibration buffers. d. Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate the calibration curve. e. Use the calibration curve to convert the experimentally obtained fluorescence ratios into intracellular pH values.

Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for intracellular pH measurement using pyranine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Loading pyranine via purinergic receptors or hypotonic stress for measurement of cytosolic pH by imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: High-Resolution Intracellular pH Imaging Using Pyranine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212526#protocol-for-cell-imaging-with-pyranine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com